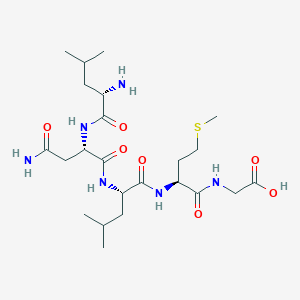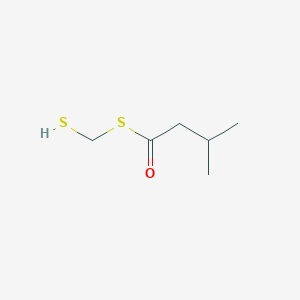![molecular formula C14H14Cl3PSn B12601979 Diphenyl[2-(trichlorostannyl)ethyl]phosphane CAS No. 649555-84-0](/img/structure/B12601979.png)
Diphenyl[2-(trichlorostannyl)ethyl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl[2-(trichlorostannyl)ethyl]phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a diphenyl and a trichlorostannyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(trichlorostannyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with 2-(trichlorostannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl[2-(trichlorostannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin compounds.
Substitution: The compound can participate in substitution reactions where the trichlorostannyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of organotin compounds.
Aplicaciones Científicas De Investigación
Diphenyl[2-(trichlorostannyl)ethyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organotin compounds.
Mecanismo De Acción
The mechanism by which diphenyl[2-(trichlorostannyl)ethyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The trichlorostannyl group can also interact with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Tris[2-(diphenylphosphino)ethyl]phosphine
- Bis(2-diphenylphosphinoethyl)phenylphosphine
- 1,1,1-Tris(diphenylphosphinomethyl)ethane
Uniqueness
Diphenyl[2-(trichlorostannyl)ethyl]phosphane is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.
Propiedades
Número CAS |
649555-84-0 |
|---|---|
Fórmula molecular |
C14H14Cl3PSn |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
diphenyl(2-trichlorostannylethyl)phosphane |
InChI |
InChI=1S/C14H14P.3ClH.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;3*1H;/q;;;;+3/p-3 |
Clave InChI |
DUOZCVGFLRWYOI-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)P(CC[Sn](Cl)(Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


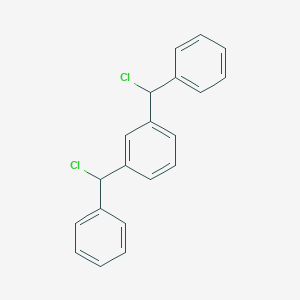
![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
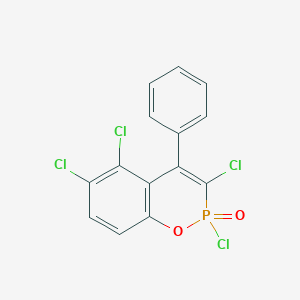
![[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-](/img/structure/B12601932.png)
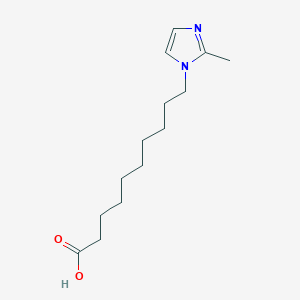
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
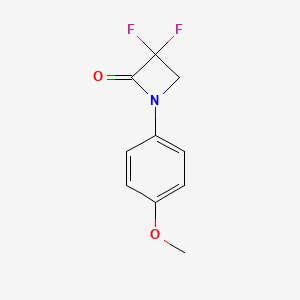
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
